molecular formula C22H28ClNO2 B13954240 Methanone, (3-chloro-2-hydroxy-5-nonylphenyl)phenyl-, oxime, (1Z)- CAS No. 59986-59-3

Methanone, (3-chloro-2-hydroxy-5-nonylphenyl)phenyl-, oxime, (1Z)-

Cat. No.: B13954240
CAS No.: 59986-59-3
M. Wt: 373.9 g/mol
InChI Key: FGTCYTZEIKWZRE-DARPEHSRSA-N
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Description

Methanone, (3-chloro-2-hydroxy-5-nonylphenyl)phenyl-, oxime, (1E)- is a complex organic compound known for its unique chemical structure and properties. This compound is characterized by the presence of a methanone group attached to a phenyl ring, which is further substituted with a 3-chloro-2-hydroxy-5-nonylphenyl group and an oxime functional group. The (1E)- configuration indicates the specific geometric isomer of the oxime group.

Preparation Methods

The synthesis of Methanone, (3-chloro-2-hydroxy-5-nonylphenyl)phenyl-, oxime, (1E)- typically involves multiple steps:

    Starting Materials: The synthesis begins with the preparation of 3-chloro-2-hydroxy-5-nonylphenyl and phenylmethanone.

    Oxime Formation: The oxime functional group is introduced through the reaction of the ketone with hydroxylamine hydrochloride under basic conditions.

    Reaction Conditions: The reaction is usually carried out in an organic solvent such as ethanol or methanol, with the addition of a base like sodium hydroxide to facilitate the formation of the oxime.

Industrial production methods may involve optimization of these steps to increase yield and purity, including the use of catalysts and controlled reaction environments.

Chemical Reactions Analysis

Methanone, (3-chloro-2-hydroxy-5-nonylphenyl)phenyl-, oxime, (1E)- undergoes various chemical reactions:

    Oxidation: The compound can be oxidized to form corresponding nitroso derivatives.

    Reduction: Reduction reactions can convert the oxime group back to the original ketone.

    Substitution: The chloro group can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.

    Common Reagents and Conditions: Typical reagents include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions.

Major products formed from these reactions depend on the specific reagents and conditions used, but can include nitroso compounds, reduced ketones, and various substituted phenyl derivatives.

Scientific Research Applications

Methanone, (3-chloro-2-hydroxy-5-nonylphenyl)phenyl-, oxime, (1E)- has several scientific research applications:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects and as a lead compound in drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Methanone, (3-chloro-2-hydroxy-5-nonylphenyl)phenyl-, oxime, (1E)- involves its interaction with specific molecular targets:

    Molecular Targets: The compound may interact with enzymes and receptors, altering their activity.

    Pathways Involved: It can modulate biochemical pathways related to oxidative stress, inflammation, and cell proliferation.

Comparison with Similar Compounds

Methanone, (3-chloro-2-hydroxy-5-nonylphenyl)phenyl-, oxime, (1E)- can be compared with similar compounds such as:

    Methanone, (3-methylphenyl)phenyl-: Similar structure but lacks the chloro and oxime groups.

    (Z)-(3-Chloro-2-hydroxy-5-nonylphenyl)phenylmethanone oxime: Similar but with a different geometric isomer configuration.

    (3-Chloro-2-hydroxy-5-nonylphenyl)phenylmethanone: Similar but without the oxime group.

The uniqueness of Methanone, (3-chloro-2-hydroxy-5-nonylphenyl)phenyl-, oxime, (1E)- lies in its specific functional groups and geometric configuration, which confer distinct chemical and biological properties.

Properties

CAS No.

59986-59-3

Molecular Formula

C22H28ClNO2

Molecular Weight

373.9 g/mol

IUPAC Name

2-chloro-6-[(E)-N-hydroxy-C-phenylcarbonimidoyl]-4-nonylphenol

InChI

InChI=1S/C22H28ClNO2/c1-2-3-4-5-6-7-9-12-17-15-19(22(25)20(23)16-17)21(24-26)18-13-10-8-11-14-18/h8,10-11,13-16,25-26H,2-7,9,12H2,1H3/b24-21+

InChI Key

FGTCYTZEIKWZRE-DARPEHSRSA-N

Isomeric SMILES

CCCCCCCCCC1=CC(=C(C(=C1)Cl)O)/C(=N/O)/C2=CC=CC=C2

Canonical SMILES

CCCCCCCCCC1=CC(=C(C(=C1)Cl)O)C(=NO)C2=CC=CC=C2

Origin of Product

United States

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